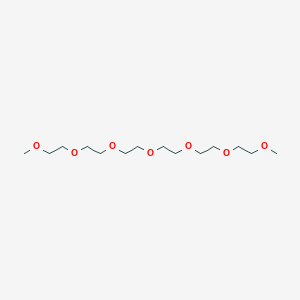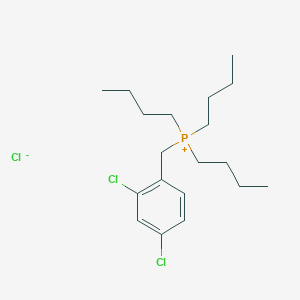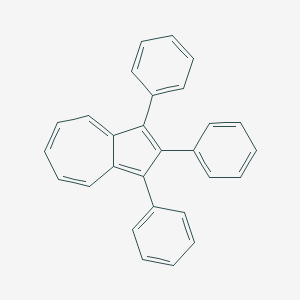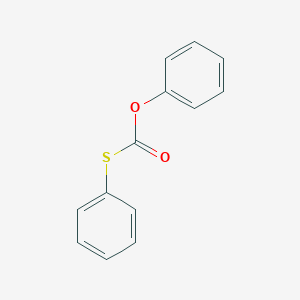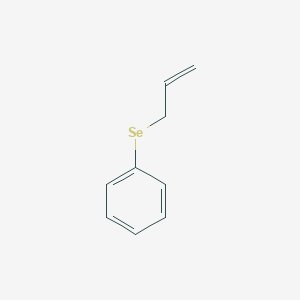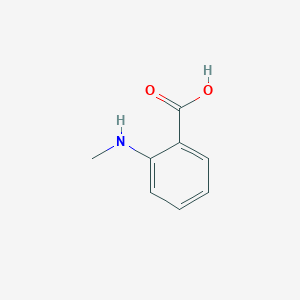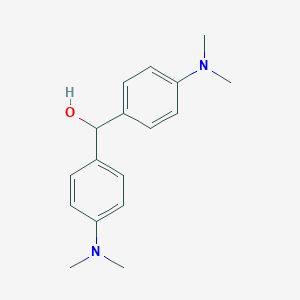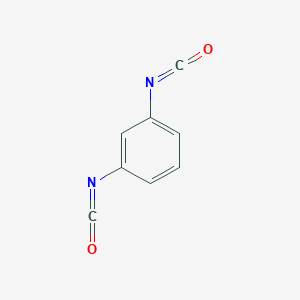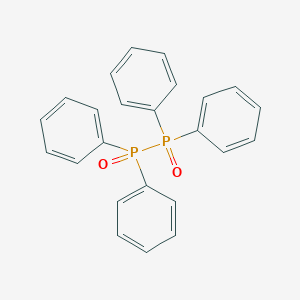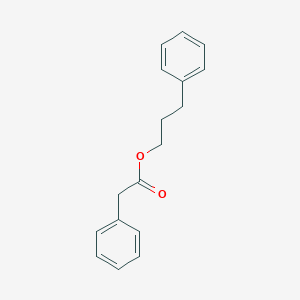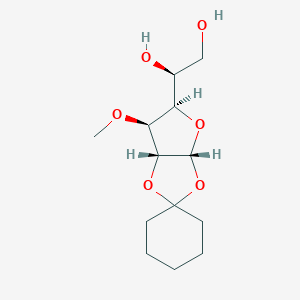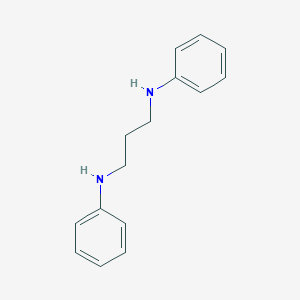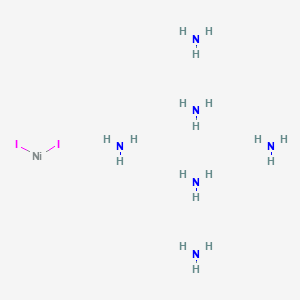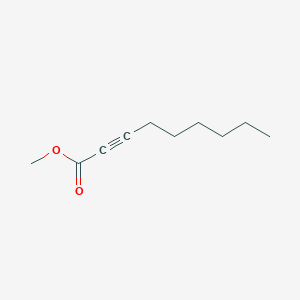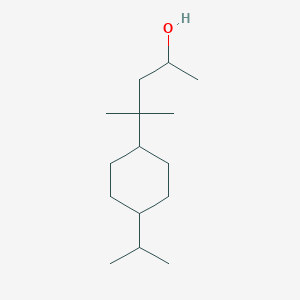
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as IPMP, is a cyclic alcohol that has been widely used in the field of scientific research. IPMP is a colorless, odorless liquid that is soluble in water and organic solvents. This compound has a unique structure that makes it an interesting subject of study for researchers in various fields.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood. However, it is believed to interact with olfactory receptors in the nose to produce a pleasant scent. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have antimicrobial properties, which may contribute to its use in the food industry.
Biochemische Und Physiologische Effekte
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential use in the prevention of oxidative stress-related diseases. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its relatively low toxicity. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol. One area of interest is its potential use in the development of new fragrances and flavors. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic uses. Finally, there is a need for more research on the safety of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, particularly in the context of its use in consumer products.
Synthesemethoden
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized through a series of chemical reactions. One common method involves the reaction of isobutyraldehyde with acetone in the presence of a catalyst to form 4-isopropyl-2-cyclohexen-1-one. This intermediate is then reduced with sodium borohydride to form 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied extensively for its potential use in various fields of research. One of the primary applications of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is in the field of fragrance and flavor. It is used as a key ingredient in perfumes, cosmetics, and other consumer products. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use in the food industry as a flavor enhancer.
Eigenschaften
CAS-Nummer |
10534-31-3 |
|---|---|
Produktname |
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Molekularformel |
C15H30O |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
InChI-Schlüssel |
SYRLDJWPKGBIER-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Kanonische SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Andere CAS-Nummern |
101896-23-5 10534-31-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



